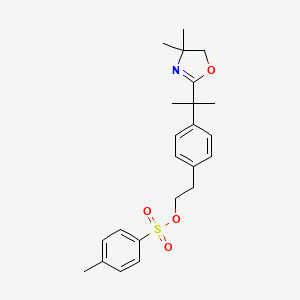

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Description

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate (CAS: 202189-76-2) is a sulfonate ester featuring a dihydrooxazole core. Its molecular formula is C₂₃H₂₉NO₄S (MW: 415.55 g/mol), with a structure combining a 4-methylbenzenesulfonate group and a sterically hindered dihydrooxazole moiety (). This compound is a key intermediate in synthesizing Bilastine, a non-sedative antihistamine used for allergic rhinitis and urticaria (). The dihydrooxazole ring contributes to its rigidity and electronic properties, while the sulfonate group enhances solubility and reactivity in nucleophilic substitution reactions ().

Properties

IUPAC Name |

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4S/c1-17-6-12-20(13-7-17)29(25,26)28-15-14-18-8-10-19(11-9-18)23(4,5)21-24-22(2,3)16-27-21/h6-13H,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUOPDZOVDIWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C3=NC(CO3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111153 | |

| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202189-76-2 | |

| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202189-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl}ethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate typically involves the following steps:

Formation of the Oxazoline Ring: The oxazoline ring is synthesized by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.

Alkylation: The oxazoline intermediate is then alkylated with a suitable alkyl halide to introduce the dimethyl groups.

Coupling with Phenethyl Group: The alkylated oxazoline is coupled with a phenethyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazoline ring, leading to the formation of oxazole derivatives.

Reduction: Reduction reactions can target the sulfonate ester group, converting it into a sulfonic acid or a sulfonamide.

Substitution: The aromatic ring in the phenethyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2) are employed under controlled conditions.

Major Products

Oxidation: Oxazole derivatives.

Reduction: Sulfonic acids or sulfonamides.

Substitution: Various substituted phenethyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals. Key applications include:

- Synthesis of Bioactive Compounds : The oxazoline ring structure is common in bioactive molecules, facilitating the design of compounds with specific biological activities.

- Reactivity Studies : The compound can undergo oxidation and reduction reactions, particularly involving the oxazoline ring, leading to derivatives with altered properties.

Biology and Medicine

Research indicates that derivatives of this compound may exhibit therapeutic properties. The oxazoline motif is associated with various biological activities:

- Antimicrobial Activity : Studies have shown that modifications of the oxazoline ring can lead to compounds with significant antimicrobial properties.

- Anti-inflammatory and Anticancer Activities : Research is ongoing to explore the efficacy of this compound and its derivatives in treating inflammatory diseases and cancer .

Industry

In industrial applications, 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate is used in:

- Specialty Chemicals Production : Its stability and reactivity make it suitable for producing surfactants, polymers, and dyes.

- Material Science : The compound's unique properties allow it to be utilized in developing advanced materials with specific characteristics .

Case Studies

- Pharmaceutical Development : A study on the synthesis of oxazoline derivatives demonstrated their potential as anti-inflammatory agents. The modifications introduced by this compound's structure enhanced efficacy against specific targets.

- Material Science Innovations : Research into polymer applications highlighted how incorporating this compound improved the thermal stability and mechanical properties of certain materials.

Mechanism of Action

The mechanism of action of 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate involves interactions with molecular targets such as enzymes and receptors. The oxazoline ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The sulfonate ester group enhances the compound’s solubility and facilitates its transport across cell membranes .

Comparison with Similar Compounds

2-Methoxy-4-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate ()

- Structural Differences : Replaces the dihydrooxazole-linked isopropyl group with a methoxy-substituted phenyl ring conjugated to an oxazolone (5-oxo-dihydrooxazole) system.

- Implications: The oxazolone introduces keto-enol tautomerism, altering electronic properties and reactivity compared to the fully saturated dihydrooxazole in the target compound.

- Applications : Primarily studied for crystallographic behavior and supramolecular aggregation ().

2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole ()

- Structural Differences : Substitutes the sulfonate ester with a bromophenyl group.

- Physicochemical Properties : Lower molecular weight (296.20 g/mol) and increased hydrophobicity due to bromine.

- Applications : Likely used as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups ().

Oxazoline-Based Ligands and Coordination Complexes

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide ()

(1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-mesitylimidazol-2-ylidene)silver(I) bromide ()

Key Observations :

- The target compound’s synthesis emphasizes steric control at the isopropyl-dihydrooxazole junction, critical for Bilastine’s pharmacological activity ().

- Brominated analogues prioritize halogen retention for downstream functionalization ().

Physicochemical and Spectral Properties

Infrared Spectroscopy (IR)

Insights : The absence of C=S and presence of sulfonate-specific vibrations distinguish the target compound from thioamide or carbonyl-containing analogues ().

Computational Analysis ()

Ortho-hydroxylated oxazolines like DDOP (2-(4,4-dimethyl-dihydrooxazol-2-yl)-phenol) exhibit excited-state intramolecular proton transfer (ESIPT), a property absent in the target compound due to its non-hydroxylated structure. This impacts photostability and electronic transitions.

Biological Activity

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate, commonly referred to by its CAS number 202189-76-2, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 415.56 g/mol. Its structure includes a sulfonate group which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 202189-76-2 |

| Molecular Formula | C23H29NO4S |

| Molecular Weight | 415.56 g/mol |

| Purity | 97.00% |

| Boiling Point | 545.1 ± 45.0 °C (Predicted) |

| Storage Temperature | 2-8 °C |

The compound functions primarily as an intermediate in the synthesis of Bilastine, a non-sedating H1-antihistamine used for treating allergic rhinitis and chronic idiopathic urticaria. The oxazoline moiety in its structure is believed to contribute to its antihistaminic activity by blocking the H1 receptor, thereby preventing the action of histamine in allergic responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antihistaminic Activity : As a precursor to Bilastine, it demonstrates potent antihistaminic properties that alleviate symptoms associated with allergies.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory effects, potentially beneficial in conditions like asthma and other allergic diseases.

- Neuroprotective Properties : Some studies have indicated that derivatives of oxazoline compounds can provide neuroprotective effects, although specific research on this compound is limited.

Case Studies and Research Findings

A few key studies highlight the biological activity of compounds related to this compound:

- Study on Antihistaminic Efficacy : A clinical trial evaluated the efficacy of Bilastine in patients with allergic rhinitis, demonstrating significant improvement in nasal symptoms compared to placebo controls (Journal of Allergy and Clinical Immunology).

- Inflammation Model Research : In vitro studies using human mast cells showed that compounds structurally similar to this sulfonate inhibited histamine release upon allergen exposure (International Journal of Immunopharmacology).

Safety and Toxicology

Toxicological assessments are essential for understanding the safety profile of this compound:

- Acute Toxicity : Data suggests low acute toxicity; however, comprehensive long-term studies are necessary.

- Regulatory Status : As an intermediate in pharmaceutical synthesis, it is not directly used as a drug but must adhere to safety guidelines for handling and storage.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl tosylate?

Methodological Answer:

The compound’s synthesis likely involves modular coupling of oxazoline precursors with sulfonate esters. A two-step approach is typical:

Oxazoline Core Formation : Use cyclocondensation of nitriles with β-amino alcohols under acidic catalysis (e.g., ZnCl₂) to form the 4,4-dimethyl-4,5-dihydrooxazole moiety .

Sulfonate Esterification : React the hydroxyl group of the phenethyl intermediate with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl .

Key Validation : Monitor reaction progress via TLC (silica gel, UV detection) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign the oxazoline ring protons (δ 3.5–4.5 ppm for CH₂ groups) and sulfonate aromatic protons (δ 7.2–7.8 ppm). Use DEPT-135 to distinguish CH₃ (4,4-dimethyl groups) from quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+Na]⁺ ion) with ≤ 2 ppm error .

- IR Spectroscopy : Identify sulfonate S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and oxazoline C=N stretches (~1650 cm⁻¹) .

Advanced: How can reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

Integrate computational quantum chemistry (e.g., DFT at the B3LYP/6-31G* level) with experimental screening:

Transition State Analysis : Map energy barriers for oxazoline cyclization and sulfonate coupling using Gaussian 16 .

Experimental Design (DoE) : Apply a fractional factorial design to optimize solvent polarity, temperature, and catalyst loading. For example, use a 2³ design with responses quantified by reaction yield and purity .

Feedback Loop : Refine computational models using experimental HPLC yield data to improve predictive accuracy for side reactions (e.g., sulfonate hydrolysis) .

Advanced: What strategies address contradictions in reaction yields reported for similar oxazoline-sulfonate hybrids?

Methodological Answer:

Contradictions often arise from unaccounted variables:

Parameter Screening : Use multivariate analysis (e.g., PCA) to identify critical factors (e.g., moisture sensitivity of sulfonyl chloride, steric hindrance in oxazoline coupling) .

In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., oxazoline ring closure kinetics) and correlate with isolated yields .

Reproducibility Protocols : Standardize anhydrous conditions (e.g., molecular sieves for sulfonate esterification) and validate via interlab studies .

Advanced: How can computational modeling predict the compound’s reactivity in downstream applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO/water mixtures) to predict hydrolysis rates of the sulfonate group .

- Docking Studies : Screen for potential biological activity by docking the oxazoline moiety into enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices (via Gaussian 16) to identify nucleophilic/electrophilic sites for functionalization .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10% → 40%) to separate sulfonate byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for slow crystallization. Monitor purity via melting point (DSC) .

- Centrifugal Partition Chromatography (CPC) : For large-scale purification, employ a heptane/ethyl acetate/water solvent system to avoid silica-induced decomposition .

Advanced: How does steric hindrance from the 4,4-dimethyl group influence reaction pathways?

Methodological Answer:

- Steric Maps : Generate Connolly surface models (e.g., using Avogadro) to visualize hindered sites .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated dimethyl groups to quantify steric vs. electronic effects .

- X-ray Crystallography : Resolve crystal structures (e.g., CCDC deposition) to measure dihedral angles and predict regioselectivity in further reactions .

Basic: What analytical techniques confirm the absence of hydrolyzed byproducts?

Methodological Answer:

- LC-MS/MS : Use a reverse-phase column (C18) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor for [M+H]⁺ ions of hydrolyzed sulfonic acid (expected m/z shift: +18 Da) .

- ¹H NMR Titration : Add D₂O to the sample; hydrolyzed products will show exchangeable protons (e.g., -SO₃H) .

Advanced: How can machine learning improve reaction optimization for analogs?

Methodological Answer:

Dataset Curation : Compile historical data on oxazoline-sulfonate reactions (yields, conditions) into a structured database .

Model Training : Use Random Forest or ANN algorithms (e.g., in Python’s scikit-learn) to predict optimal conditions for new substrates .

Active Learning : Integrate robotic platforms (e.g., Chemspeed) for closed-loop experimentation, where ML models iteratively propose new conditions .

Advanced: What mechanistic insights explain the stability of the 4,5-dihydrooxazole ring under acidic conditions?

Methodological Answer:

- Protonation Studies : Perform pH-dependent ¹H NMR in D₂O/CD₃OD to track ring-opening kinetics. Use Arrhenius plots to calculate activation energy .

- Computational Free Energy Landscapes : Simulate protonation states (e.g., at the oxazoline nitrogen) using metadynamics in GROMACS to identify stable conformers .

- Comparative Kinetics : Contrast with non-methylated analogs to quantify the stabilizing effect of 4,4-dimethyl substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.